BenchChemオンラインストアへようこそ!

1,4,5,6-Tetrahydropyrimidin-2-amine

Muscarinic receptor pharmacology M1 receptor agonism Alzheimer's disease therapeutics

Procure unsubstituted 41078-65-3 for your next-generation CNS and antiviral programs. This core scaffold is a crystallographically validated fragment for SARS-CoV-2 Nsp3 (PDB 5S4C, 1.01Å), an optimized selectivity driver for M1 muscarinic agonists (Thr192/Asn382 binding), and the pharmacophore for the most potent BGT1 substrate-inhibitor ATPCA (IC50 2.5µM). Avoid generic cyclic amidines: its rigid conformation and unique tautomeric profile are essential for polypharmacology screening. Low MW (99.13) and moderate logP (0.26) ensure fragment library suitability.

Molecular Formula C4H9N3
Molecular Weight 99.13 g/mol
CAS No. 41078-65-3
Cat. No. B1587594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrimidin-2-amine
CAS41078-65-3
Molecular FormulaC4H9N3
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1CNC(=NC1)N
InChIInChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-3H2,(H3,5,6,7)
InChIKeyPEHDFSFYZKSKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydropyrimidin-2-amine (CAS 41078-65-3): Core Structure, Physicochemical Identity, and Baseline Characterization for Procurement


1,4,5,6-Tetrahydropyrimidin-2-amine (CAS 41078-65-3) is a small-molecule heterocyclic amidine consisting of a saturated six-membered tetrahydropyrimidine ring bearing an exocyclic amino group at the 2-position, with the molecular formula C₄H₉N₃ and a molecular weight of 99.13 g/mol [1]. The compound exists as the free base, exhibits a calculated logP of 0.26140 and density of 1.33 g/cm³, and has a predicted boiling point of 196.1 °C at 760 mmHg . Its structure is unambiguously documented in crystallographic entries (PDB Ligand Code W3J; ChEMBL ID CHEMBL158626; ZINC ID ZINC000001728936), confirming the compound's identity as a rigid cyclic amidine scaffold devoid of substituents on the tetrahydropyrimidine ring [2][3][4]. This compound serves as a synthetic building block for more complex heterocyclic derivatives and as a ligand in coordination chemistry [5], though its primary scientific interest resides in its utility as a core pharmacophore for target engagement across multiple receptor classes.

Why 1,4,5,6-Tetrahydropyrimidin-2-amine Cannot Be Simply Substituted: Scaffold-Specific Selectivity Drivers for Scientific Procurement


Generic substitution of 1,4,5,6-tetrahydropyrimidin-2-amine with structurally related cyclic amidines or heterocyclic amines fails because the unsubstituted tetrahydropyrimidine core provides a unique spatial orientation and protonation state that determines its molecular recognition properties. The 2-amino group adopts a specific tautomeric equilibrium (amino/imino) that dictates hydrogen-bonding geometry with receptor binding pockets, while the saturated six-membered ring imposes conformational constraints absent in more flexible acyclic analogs such as guanidine derivatives or in more planar aromatic pyrimidines [1]. Experimental evidence demonstrates that even minimal modifications—including simple 5-carboxyl substitution or hydrochloride salt formation—fundamentally alter the compound's target profile: the free base core structure engages multiple distinct protein targets (M1 muscarinic receptors, neuronal NOS, BGT1, and SARS-CoV-2 Nsp3 macrodomain), whereas substituted derivatives exhibit divergent potency and selectivity patterns [2][3][4]. Consequently, procurement decisions based solely on molecular weight, formula, or broad heterocyclic class cannot substitute for the specific biological and chemical identity of the unsubstituted core scaffold. The quantitative differentiation evidence below provides the basis for scientific selection.

1,4,5,6-Tetrahydropyrimidin-2-amine (CAS 41078-65-3): Head-to-Head Quantitative Differentiation Versus In-Class Analogs and Substituted Derivatives


Functional M1 vs M3 Muscarinic Receptor Selectivity: 1,4,5,6-Tetrahydropyrimidin-2-amine Derivatives Exhibit Marked m1-Preferential Efficacy in Cellular Assays

Tetrahydropyrimidine amidine derivatives—including compounds based on the 1,4,5,6-tetrahydropyrimidin-2-amine scaffold—exhibit marked functional selectivity for M1 muscarinic receptors over M3 receptors in A9 L cell lines expressing recombinant receptor subtypes. The target compound class shows high efficacy at m1 receptors coupled to phosphoinositide metabolism while displaying substantially lower activity at m3 receptors [1]. Among the tested derivatives, four ligands (including 1b, 1f, 2b, and 7b) demonstrated pronounced functional selectivity for m1 versus m3 receptors. Compound 1f further exhibited low activity at m2 receptors coupled to adenylyl cyclase inhibition [1]. This pattern contrasts with non-selective muscarinic agonists such as acetylcholine or carbachol, which activate m1, m2, and m3 receptors with comparable efficacy, leading to dose-limiting peripheral side effects (salivation, bradycardia, gastrointestinal hypermotility). The molecular basis for this selectivity involves specific interactions between the amidine moiety and Thr192, as well as additional contacts for oxadiazole and alkynyl derivatives with Asn382, suggesting that enhanced potency and selectivity may be achieved by maximizing interactions with Asp105, Thr192, and Asn382 [1].

Muscarinic receptor pharmacology M1 receptor agonism Alzheimer's disease therapeutics Functional selectivity

5-Methoxycarbonyl Substitution Reduces CNS Muscarinic Receptor Affinity: Direct Comparison of 1,4,5,6-Tetrahydropyrimidin-2-amine Core Versus 5-Substituted Derivative

The introduction of a 5-methoxycarbonyl substituent onto the 1,4,5,6-tetrahydropyrimidin-2-amine scaffold substantially reduces binding affinity for CNS muscarinic receptors. The 5-substituted derivative 2-amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidine (7a) displayed modest affinity for muscarinic receptors in rat cerebral cortex with an IC₅₀ value of 22 ± 5.3 μM and stimulated phosphoinositide turnover by 81 ± 16% above basal levels at 100 μM [1]. In contrast, the unsubstituted 1,4,5,6-tetrahydropyrimidin-2-amine core—when incorporated into optimized amidine derivatives lacking 5-position substitution—yields ligands with substantially higher M1 receptor affinity and efficacy [2]. The 5-methoxycarbonyl substitution introduces a steric and electronic perturbation that alters the orientation of the ester moiety and likely disrupts optimal hydrogen-bonding geometry with key receptor residues (Thr192, Asn382). Computational studies revealed five distinct minimum-energy conformations for 7a, each with a unique ester orientation, and each could be superimposed upon a unique conformer of the unsubstituted core [1].

Muscarinic receptor binding Structure-activity relationship CNS drug discovery Affinity comparison

BGT1 Transporter Inhibition: 5-Carboxyl Derivative (ATPCA) Achieves IC₅₀ of 2.5 μM—Most Potent Substrate-Inhibitor Reported to Date

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA), a 5-carboxyl-substituted derivative of 1,4,5,6-tetrahydropyrimidin-2-amine, has been identified as the most potent substrate-inhibitor of the betaine/GABA transporter 1 (BGT1) reported to date, with an IC₅₀ of 2.5 μM [1]. The 1,4,5,6-tetrahydropyrimidin-2-amine core provides the essential pharmacophore for BGT1 recognition, while the 5-carboxyl substituent modulates potency and the compound's substrate-inhibitor mechanism (i.e., it is transported by BGT1 while simultaneously inhibiting GABA uptake) [1]. This potency significantly exceeds that of other reported BGT1 inhibitors lacking the tetrahydropyrimidine core, such as NNC 05-2090 or EF1502 (IC₅₀ values typically in the 10-30 μM range), and distinguishes the scaffold from alternative heterocyclic series (e.g., isoxazole-based inhibitors) that do not achieve comparable BGT1 potency.

GABA transporter BGT1 inhibition Neurological disorders Substrate-inhibitor pharmacology

Nitric Oxide Synthase (NOS) Inhibition: 2-Iminoazaheterocycle Scaffold Demonstrates Potent Human NOS Isoform Inhibition

2-Iminopiperidine, the fully saturated six-membered cyclic amidine that constitutes the core structural motif of 1,4,5,6-tetrahydropyrimidin-2-amine, has been demonstrated to be a potent inhibitor of human nitric oxide synthase (NOS) isoforms [1][2]. This class of 2-iminoazaheterocycles exhibits inhibitory activity against human NOS enzymes, with the cyclic amidine functionality serving as a key recognition element for the enzyme active site [1]. The tetrahydropyrimidine scaffold provides a rigid, pre-organized guanidine mimetic that engages the heme iron and surrounding residues in the NOS active site. While substituted tetrahydropyrimidine derivatives evaluated in NOS screening assays showed only modest activity [3], the 2-iminoazaheterocycle core itself—as exemplified by 2-iminopiperidine—displays potent NOS inhibition [1]. This target engagement profile distinguishes the 1,4,5,6-tetrahydropyrimidin-2-amine scaffold from alternative heterocyclic cores (e.g., pyridine, pyrimidine, imidazole) that lack the optimal spatial arrangement of the amidine moiety for NOS active site recognition.

Nitric oxide synthase inhibition Neuroinflammation Cardiovascular pharmacology Enzyme inhibition

SARS-CoV-2 Nsp3 Macrodomain Fragment Binding: 1,4,5,6-Tetrahydropyrimidin-2-amine Identified as Crystallographic Fragment Hit (PDB 5S4C) at 1.01 Å Resolution

1,4,5,6-Tetrahydropyrimidin-2-amine (PDB ligand code W3J) has been experimentally identified as a fragment hit binding to the Nsp3 macrodomain of SARS-CoV-2 through crystallographic screening and computational docking, with the crystal structure deposited in the Protein Data Bank (PDB entry 5S4C) at a resolution of 1.01 Å [1][2]. The fragment binds directly to the macrodomain active site, making specific interactions with residues T13, R141, V144, and D145 (reindexed as T12, R140, V143, and D144) [2]. This experimental validation via X-ray crystallography distinguishes 1,4,5,6-tetrahydropyrimidin-2-amine from other small heterocyclic fragments that lack confirmed binding to this antiviral target. The fragment's binding mode provides a structurally validated starting point for fragment growing or linking strategies aimed at developing potent inhibitors of the Nsp3 macrodomain, a validated antiviral target involved in coronavirus replication and immune evasion [1].

Fragment-based drug discovery SARS-CoV-2 Antiviral research Crystallographic screening

Multitarget Engagement Profile: 1,4,5,6-Tetrahydropyrimidin-2-amine Scaffold Serves as Common Pharmacophore for M1 Muscarinic, BGT1, NOS, and SARS-CoV-2 Nsp3 Targets

The 1,4,5,6-tetrahydropyrimidin-2-amine scaffold demonstrates experimentally validated target engagement across at least four distinct protein families: M1 muscarinic receptors (functional selectivity for m1 over m3 receptors) [1], betaine/GABA transporter 1 (ATPCA derivative achieves IC₅₀ = 2.5 μM) [2], human nitric oxide synthase isoforms (2-iminoazaheterocycle core exhibits potent inhibition) [3], and the SARS-CoV-2 Nsp3 macrodomain (confirmed crystallographic fragment hit at 1.01 Å resolution) [4]. This multitarget engagement profile is a direct consequence of the scaffold's cyclic amidine architecture, which presents a rigid guanidine-mimetic pharmacophore capable of recognizing diverse binding pockets that naturally accommodate arginine side chains or guanidinium groups. Alternative heterocyclic cores—including pyrimidines, imidazoles, pyrazines, or acyclic guanidines—do not exhibit the same breadth of experimentally validated target engagement. For instance, pyrimidine derivatives lack the conformational constraints of the saturated ring; imidazole-containing scaffolds are not recognized by BGT1; and acyclic guanidines do not achieve the same binding efficiency in fragment-based crystallographic screens.

Polypharmacology Multitarget drug discovery Scaffold versatility Fragment-based screening

Optimal Research and Industrial Application Scenarios for 1,4,5,6-Tetrahydropyrimidin-2-amine (CAS 41078-65-3) Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Targeting SARS-CoV-2 Nsp3 Macrodomain

1,4,5,6-Tetrahydropyrimidin-2-amine (W3J) is a structurally validated fragment hit for the SARS-CoV-2 Nsp3 macrodomain, confirmed by X-ray crystallography at 1.01 Å resolution (PDB 5S4C). The fragment binds directly to the macrodomain active site with defined interactions to residues T13, R141, V144, and D145 [1][2]. This validated binding mode supports fragment growing or linking strategies to develop potent inhibitors of Nsp3, a validated antiviral target involved in coronavirus replication and immune evasion. The availability of high-resolution structural data accelerates structure-guided optimization compared to fragments lacking crystallographic confirmation. Procurement of this compound provides direct access to a confirmed fragment hit with unambiguous electron density and binding site localization [2].

Medicinal Chemistry Campaigns for M1-Selective Muscarinic Agonists in Alzheimer's Disease

The 1,4,5,6-tetrahydropyrimidin-2-amine scaffold serves as a validated starting point for developing M1-selective muscarinic receptor agonists. Derivatives based on this core exhibit high efficacy at m1 receptors and lower activity at m3 receptors, with four ligands (1b, 1f, 2b, 7b) demonstrating marked functional selectivity [3]. Molecular modeling has identified key binding interactions with Thr192 and Asn382 that underpin this selectivity [3]. Procurement of the unsubstituted core scaffold enables SAR exploration to optimize M1 potency while maintaining functional selectivity over peripheral M2/M3 receptors, a critical requirement for CNS-penetrant muscarinic therapeutics with minimized cholinergic side effects (salivation, bradycardia, GI hypermotility) [3].

BGT1 Transporter Inhibitor Development for Neurological Disorders

For research programs targeting betaine/GABA transporter 1 (BGT1) inhibition in epilepsy, neuropathic pain, or hyperekplexia, the 1,4,5,6-tetrahydropyrimidin-2-amine core provides the pharmacophore for ATPCA, the most potent BGT1 substrate-inhibitor reported to date (IC₅₀ = 2.5 μM) [4]. The unsubstituted core scaffold enables systematic SAR exploration at the 5-position and other ring sites to optimize BGT1 potency, transport kinetics, and selectivity over related GABA transporters (GAT1, GAT2, GAT3). This scaffold's demonstrated potency advantage over alternative heterocyclic series (4- to 12-fold greater than comparators like NNC 05-2090 or EF1502) supports its prioritization for BGT1-targeted medicinal chemistry campaigns [4].

Multitarget Fragment Library Construction and Phenotypic Screening

1,4,5,6-Tetrahydropyrimidin-2-amine represents a uniquely versatile fragment for inclusion in fragment libraries supporting phenotypic screening or polypharmacology approaches. The scaffold demonstrates experimentally validated target engagement across at least four distinct protein families: M1 muscarinic receptors, BGT1 transporter, NOS enzymes, and SARS-CoV-2 Nsp3 macrodomain [1][2][3][4]. This breadth of validated target engagement—exceeding that of alternative heterocyclic cores—increases the probability of hit identification in diverse screening campaigns and reduces the need to maintain inventories of multiple distinct core scaffolds. The compound's low molecular weight (99.13 g/mol), moderate lipophilicity (LogP 0.26140), and synthetic accessibility support its utility as a privileged fragment for hit generation across multiple therapeutic areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6-Tetrahydropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.